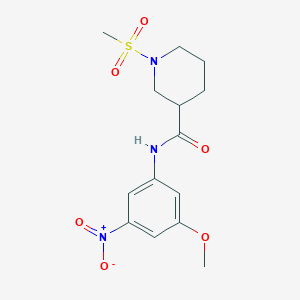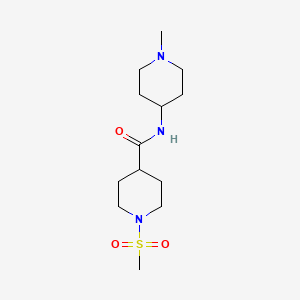![molecular formula C19H21N3O3S B4625312 N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)
N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide often involves complex reactions and methodologies. For instance, copper(ii)-mediated, carbon degradation-based amidation of phenylacetic acids toward N-substituted benzamides represents a novel approach, facilitating the assembly of primary amines and phenylacetic acids in the presence of copper(ii) acetate. This method provides a new avenue for the synthesis of secondary benzamides, showcasing the versatility and innovation in synthesizing such compounds (Deng, Huang, & Liu, 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated through techniques like X-ray diffraction, mass spectrometry, and spectroscopic methods. These techniques reveal intricate details about the compound's structure, such as crystal formation, intramolecular hydrogen bonding, and the mass fragmentation pattern, providing a deeper understanding of its molecular composition and arrangement (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates illustrates the specific chemical reactions benzamide derivatives can undergo. This method leads to the formation of N-(2-hydroxyphenyl)benzamides, highlighting the compound's reactivity and potential for further chemical modifications (Singh, Lakhan, & Singh, 2017).
Physical Properties Analysis
Investigating the physical properties of benzamide derivatives, such as their crystalline forms, provides insight into their stability, solubility, and thermal behavior. The preparation and characterization of polymorphs reveal differences in physical properties, which can significantly impact their application and handling (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interactions with other compounds, are crucial for their potential applications. The chemoselective N-benzoylation process, for example, demonstrates the specific reactivity of these compounds, allowing for targeted modifications and the development of compounds with desired chemical properties (Singh, Lakhan, & Singh, 2017).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been studied, resulting in compounds of biological interest, including derivatives similar to the compound . This process involves the formation of thioureas followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack (Singh, Lakhan, & Singh, 2017).
- Research on the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with structural similarities, revealed insights into the crystal structure and provided a basis for understanding the physical and chemical properties of related benzamide derivatives (Saeed, Rashid, Bhatti, & Jones, 2010).
Biological Activities
- Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities. These compounds, with structural resemblance to the benzamide of interest, demonstrate the potential for antimicrobial applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
- A new benzamide isolated from endophytic Streptomyces sp. exhibited antimicrobial and antioxidant activities. This highlights the exploration of benzamide derivatives for developing new antimicrobial and antioxidant agents (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-[(2-phenylacetyl)carbamothioylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-12-11-20-18(24)15-7-9-16(10-8-15)21-19(26)22-17(23)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,24)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLLJFULMONWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-{[(phenylacetyl)carbamothioyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)



![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)
![N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)
![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)
![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)

![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)